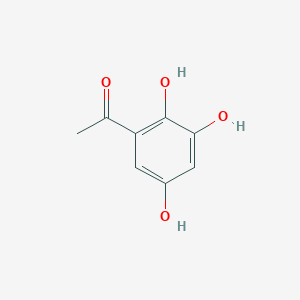

1-(2,3,5-Trihydroxyphenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3,5-Trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8O4 It is a derivative of acetophenone, characterized by the presence of three hydroxyl groups attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

1-(2,3,5-Trihydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of acetophenone derivatives. The reaction typically requires a catalyst, such as iron or copper salts, and an oxidizing agent like hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

Types of Reactions

1-(2,3,5-Trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-(2,3,5-Trihydroxyphenyl)ethanol.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: 1-(2,3,5-Trihydroxyphenyl)ethanol

Substitution: Ethers and esters

科学的研究の応用

Organic Synthesis

1-(2,3,5-Trihydroxyphenyl)ethan-1-one serves as a versatile building block in organic synthesis. Its hydroxyl groups can participate in various chemical reactions:

- Reactions :

- Oxidation : Can be oxidized to form quinones.

- Reduction : Hydroxyl groups can be involved in reduction reactions.

- Substitution : The compound can undergo nucleophilic substitution reactions.

This versatility makes it valuable in creating more complex organic molecules.

The biological activities of this compound have been the subject of numerous studies:

- Antioxidant Properties : The compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. This property is attributed to the trihydroxyphenyl moiety, which can reduce oxidative stress in cells .

- Anticancer Activity : Research indicates that derivatives of this compound have shown cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that related compounds induce apoptosis in K562 leukemia cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Case Study 1: Antioxidant Evaluation

A study focused on evaluating the antioxidant potential of this compound revealed that it effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anticancer Mechanisms

In a detailed investigation of anticancer properties, derivatives of this compound were tested against multiple cancer cell lines. One notable finding was the induction of mitochondrial dysfunction leading to apoptosis in K562 cells at an IC50 value of approximately 10 µM . This suggests potential for development as a therapeutic agent.

作用機序

The mechanism of action of 1-(2,3,5-Trihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.

類似化合物との比較

Similar Compounds

1-(3,4,5-Trihydroxyphenyl)ethan-1-one: Similar in structure but with hydroxyl groups at different positions.

1-(2,4,6-Trihydroxyphenyl)ethan-1-one: Another isomer with hydroxyl groups at different positions.

Uniqueness

1-(2,3,5-Trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl groups, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in applications requiring selective hydroxylation patterns.

生物活性

1-(2,3,5-Trihydroxyphenyl)ethan-1-one, also known as trihydroxyacetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant activity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by three hydroxyl groups attached to a phenyl ring and an ethanone moiety. This configuration is thought to contribute to its biological activity.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several acetophenone derivatives, this compound demonstrated notable activity with an effective concentration (EC50) value indicating significant potency against human cancer cells.

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | U937 (human macrophages) | <10 |

| Other derivatives | Various | Ranges from 2.6 to >768.5 |

The above table summarizes findings where the compound's cytotoxicity was assessed alongside other derivatives, highlighting its competitive efficacy.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable free radical scavenging activity comparable to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).

| Assay Type | IC50 Value (µM) | Comparison |

|---|---|---|

| DPPH Scavenging | 20 | Comparable to ascorbic acid |

| ABTS Scavenging | 15 | Higher than BHT |

These results suggest that the compound possesses effective antioxidant capabilities which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent investigation into the anticancer properties of hydroxylated acetophenones included trihydroxyacetophenone. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Case Study 2: Antioxidant Effects in Neuroprotection

Another study assessed the neuroprotective effects of various phenolic compounds including trihydroxyacetophenone in models of oxidative stress-induced neurotoxicity. Results indicated that the compound effectively reduced neuronal death and oxidative damage markers.

特性

分子式 |

C8H8O4 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC名 |

1-(2,3,5-trihydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H8O4/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-3,10-12H,1H3 |

InChIキー |

RKBOJPBPBSRYRN-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C(C(=CC(=C1)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。